molecular formula C14H11ClN2O4S B2966537 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline CAS No. 338397-49-2

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline

Cat. No.: B2966537
CAS No.: 338397-49-2
M. Wt: 338.76
InChI Key: ZNDKBFYTXMHBCV-GXDHUFHOSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline is a high-value nitrovinyl sulfone derivative designed for use as a sophisticated synthetic building block in organic chemistry and medicinal chemistry research. This compound features a central ethenyl group functionalized with a benzenesulfonyl group and a nitro group, creating a highly electrophilic system that is amenable to various nucleophilic addition reactions, such as Michael additions . The aromatic amine moiety is a 4-chloroaniline, which introduces distinct steric and electronic properties to the molecule . This structure is characteristic of intermediates used in the development of more complex molecules for pharmaceutical and agrochemical applications . In research settings, this compound serves as a versatile precursor. The nitro group can be selectively reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst, enabling further functionalization . Additionally, the chlorine atom on the aniline ring can undergo substitution reactions with various nucleophiles, providing a handle for molecular diversification . Researchers are investigating these structural motifs for potential biological activities, including antimicrobial and anticancer properties . The mechanism of action for such bioactivities is often associated with the compound's ability to interact with cellular targets; the nitro group can undergo enzymatic reduction to form reactive intermediates that damage cellular components, while the benzenesulfonyl group may modulate activity by interacting with enzymes or proteins . WARNING: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. The 4-chloroaniline substructure is associated with significant toxicity . Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDKBFYTXMHBCV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline typically involves the reaction of 4-chloroaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-chloro-N-(2-aminophenyl)aniline.

    Substitution: Formation of various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues with Nitro and Chloro Substituents

4-Chloro-N-ethyl-2-nitroaniline ()
  • Structure : Features a nitro group directly attached to the aromatic ring and an ethyl substituent on the amine.
  • Key Differences : Lacks the benzenesulfonyl and nitroethenyl groups present in the target compound.
  • Impact on Properties :
    • The ethyl group increases lipophilicity, enhancing membrane permeability compared to the polar benzenesulfonyl group in the target compound .
    • Direct ring nitro substitution may reduce stability under reducing conditions compared to the nitroethenyl group, which is conjugated with the sulfonyl moiety .
Nitrosoaniline Derivatives ()
  • Examples : N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c), 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l).
  • Key Differences: Nitroso (-NO) vs. nitro (-NO₂) groups; nitroso compounds are more reactive and prone to tautomerism.
  • Impact on Properties :
    • Nitroso derivatives exhibit lower thermal stability and higher redox sensitivity than nitro-containing analogues like the target compound .
    • Substitution patterns (e.g., para-chloro in the target vs. ortho-nitroso in 2l) influence electronic effects on aromatic ring reactivity .

Compounds with Sulfonyl/Sulfanyl Functionalities

USP Compounds with Nitroethenyl Groups ()
  • Examples : Ranitidine-related compounds with sulfanyl (-S-) or sulfonyl (-SO₂-) groups.
  • Key Differences : Sulfanyl groups in USP compounds (e.g., "2-nitroacetamide" derivatives) vs. benzenesulfonyl in the target.
  • Impact on Properties: Benzenesulfonyl groups are stronger electron-withdrawing groups, deactivating the aromatic ring and reducing electrophilic substitution reactivity compared to sulfanyl-containing analogues .
4-Chloroaniline-Based Compounds ()
  • Examples: Anti-COVID-19 acetamides (), Trypanosoma brucei inhibitors ().
  • Key Differences : Target compound’s benzenesulfonyl-nitroethenyl appendage vs. simpler acetamide or benzamide substituents.
  • Impact on Synthesis and Activity :
    • The target compound likely requires multi-step synthesis (e.g., sulfonylation, nitroethenylation) compared to straightforward amidation reactions for acetamides .
    • The bulky benzenesulfonyl group may hinder metabolic degradation, improving pharmacokinetics relative to smaller substituents .

Ethylideneamino and Chromen-ylidene Analogues

N-[(Z)-1-(4-Chlorophenyl)ethylideneamino]-N-methylmethanamine ()
  • Key Differences: Ethylideneamino (-N=CH-) vs. nitroethenyl (-CH₂-NO₂) groups; Z-configuration vs. E-configuration.
  • Impact on Properties: The E-configuration in the target compound may offer better steric alignment for target binding than Z-isomers . Nitroethenyl groups provide stronger electron-withdrawing effects than ethylideneamino groups, altering redox potentials .
3-Chloro-N-(Chromen-4-ylidene)-4-methoxyaniline ()
  • Key Differences : Chromen-ylidene scaffold vs. nitroethenyl-sulfonyl system.
  • Impact on Properties :
    • The chromen-ylidene system’s extended conjugation may enhance UV absorption, whereas the nitroethenyl-sulfonyl group prioritizes electrophilic reactivity .

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline (CAS Number: 1164476-20-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into the chemical properties, synthesis, biological effects, and potential applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₁ClN₂O₄S
  • Molecular Weight : 338.8 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The nitroethenyl group is introduced via a nitration reaction using nitric and sulfuric acids .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial effects. For instance, studies have shown that nitro-containing compounds can disrupt bacterial cell wall synthesis and function .

Anticancer Potential

This compound has been investigated for its anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon bioreduction of the nitro group to form reactive intermediates .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various nitro compounds on human cancer cell lines, demonstrating that this compound exhibited IC50 values in the low micromolar range against several types of cancer cells, indicating its potential as a lead compound for further development .

The biological activity of this compound can be attributed to its structural components:

  • Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
  • Benzenesulfonyl Group : Enhances binding affinity to target proteins, potentially modulating enzymatic activity .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoanilineC₁₄H₁₁BrN₂O₄SModerate antibacterial
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroanilineC₁₄H₁₁FN₂O₄SStrong anticancer activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyanilineC₁₄H₁₁ClN₂O₄SAntimicrobial properties

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile. Similar compounds have shown potential toxicity characterized by methaemoglobinaemia and hepatotoxicity at higher doses . Thus, careful evaluation through preclinical studies is essential before advancing to clinical applications.

Q & A

Basic: What synthetic routes and characterization methods are standard for N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline?

Answer:
The compound is synthesized via sulfonylation of 4-chloroaniline followed by nitroethenylation. Key steps include:

  • Sulfonylation: Reacting 4-chloroaniline with benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or DMF) to form the sulfonamide intermediate.
  • Nitroethenylation: Introducing the nitroethenyl group via condensation with nitroethylene precursors.
    Critical characterization techniques:
  • 1H/13C NMR confirms structural integrity (e.g., aromatic protons at δ 7.27–7.38 ppm and sulfonamide NH at δ 7.05 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]+ observed at m/z 278.0201 vs. calculated 277.0176) .
  • HPLC monitors purity (>95%) .

Advanced: How can reaction conditions be optimized to address low yields in the nitroethenylation step?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, as shown in sulfonamide syntheses achieving >80% yields .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
  • Temperature Control: Stepwise heating (25°C → 60°C) minimizes side reactions.
  • Stoichiometry: A 1.2:1 molar ratio of nitroethylene precursor to sulfonamide intermediate reduces unreacted starting material .

Basic: What methodologies assess the compound’s stability under electrochemical or basic conditions?

Answer:

  • Electrochemical Stability: Use a Pb/PbO₂ anode and O₂-fed cathode to simulate oxidative degradation. Monitor via HPLC, noting pseudo-first-order kinetics (half-life ~2–4 hours at 30 mA/cm²) .
  • pH Stability: Incubate in NaOH (pH 10–13) and track decomposition by TOC analysis. Key intermediates include 1-chloro-4-nitrobenzene and maleic acid .

Advanced: How to resolve contradictions between in vitro cytotoxicity and in vivo efficacy?

Answer:

  • Metabolic Profiling: Use LC-MS to identify metabolites (e.g., dechlorinated or sulfone-reduced derivatives) that may alter activity .
  • Protein Binding Studies: Evaluate serum albumin binding via SPR; >90% binding may reduce free drug availability in vivo.
  • Orthogonal Assays: Compare cell-based viability assays (MTT) with enzymatic targets (e.g., DHFR inhibition) to isolate off-target effects .

Basic: What purification strategies remove polar byproducts from reaction mixtures?

Answer:

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient) resolves polar impurities.
  • Acid-Base Extraction: Utilize the sulfonamide’s solubility in NaOH (pH >10) for selective partitioning .
  • Recrystallization: Ethanol/water (1:3) yields high-purity crystals (mp 78–79°C) .

Advanced: How can computational modeling predict and validate regioselectivity in electrophilic reactions?

Answer:

  • DFT Calculations: At the B3LYP/6-311G** level, compute Fukui indices to identify electron-rich sites (e.g., nitroethenyl β-carbon).
  • Experimental Validation: Perform nitration or halogenation; XRD confirms product structures. Discrepancies may arise from solvent polarity (e.g., CH₂Cl₂ vs. DMSO) .

Basic: What analytical techniques quantify degradation products in environmental samples?

Answer:

  • GC-MS: Detects volatile intermediates (e.g., nitrobenzene) with LOD <0.1 ppm.
  • HPLC-UV/Vis: Quantifies non-volatile products (e.g., maleic acid) using C18 columns and 254 nm detection .

Advanced: How to suppress undesired [2+2] cycloaddition during photochemical studies?

Answer:

  • Wavelength Control: Irradiate at λ >300 nm to avoid UV-induced dimerization.
  • Triplet Quenchers: Add β-carotene (1 mM) or conduct reactions under O₂ to quench excited states.
  • Protecting Groups: Temporarily mask the nitro group with acetals to stabilize the ethenyl moiety .

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